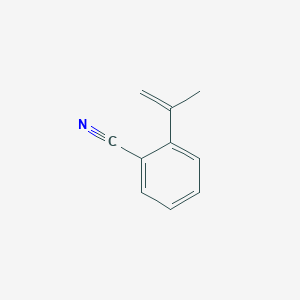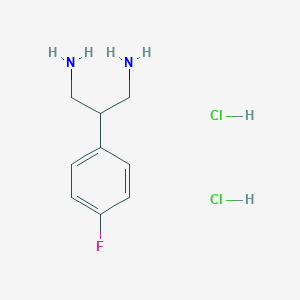
2-(4-Fluorophenyl)propane-1,3-diaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorphenyl)propan-1,3-diamindihydrochlorid ist eine chemische Verbindung mit der Summenformel C9H15Cl2FN2. Es ist bekannt für seine Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung aufgrund seiner einzigartigen chemischen Eigenschaften .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Fluorphenyl)propan-1,3-diamindihydrochlorid beinhaltet typischerweise die Reaktion von 4-Fluorbenzaldehyd mit Nitromethan zur Bildung von 4-Fluor-β-nitrostyrol. Dieser Zwischenprodukt wird dann zu 2-(4-Fluorphenyl)propan-1,3-diamin reduziert, welches anschließend in sein Dihydrochloridsalz umgewandelt wird .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung beinhalten oft die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Fluorphenyl)propan-1,3-diamindihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Aminoxide zu bilden.
Reduktion: Es kann reduziert werden, um sekundäre Amine zu bilden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere am fluorierten aromatischen Ring.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas zur Reduktion, Oxidationsmittel wie Kaliumpermanganat zur Oxidation und Nucleophile wie Amine für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um optimale Ausbeuten zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Aminoxide, sekundäre Amine und substituierte aromatische Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorphenyl)propan-1,3-diamindihydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es wird auf seine potenziellen Wechselwirkungen mit biologischen Molekülen und seine Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Verwendung als Vorläufer bei der Synthese von pharmazeutischen Verbindungen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Fluorphenyl)propan-1,3-diamindihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Es kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Kontext seiner Verwendung ab .
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)propane-1,3-diaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Methoxyphenyl)propan-1,3-diamin
- 2-(4-Methylphenyl)propan-1,3-diamin
- 2-(4-Chlorphenyl)propan-1,3-diamin
Einzigartigkeit
2-(4-Fluorphenyl)propan-1,3-diamindihydrochlorid ist einzigartig durch das Vorhandensein des Fluoratoms, das ihm besondere chemische Eigenschaften verleiht, wie erhöhte Stabilität und Reaktivität im Vergleich zu seinen Analoga. Dies macht es besonders wertvoll für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C9H15Cl2FN2 |
|---|---|
Molekulargewicht |
241.13 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H13FN2.2ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;;/h1-4,8H,5-6,11-12H2;2*1H |
InChI-Schlüssel |
PDXSEQQOIIYCSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CN)CN)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


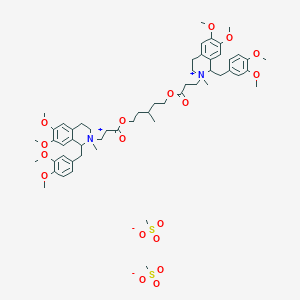
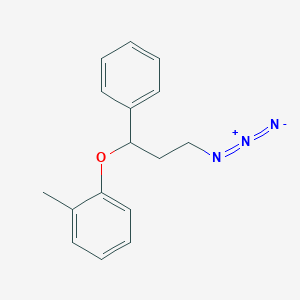
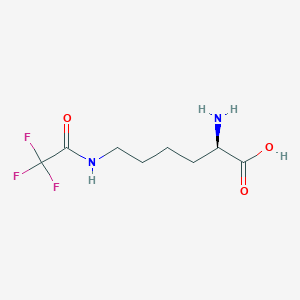
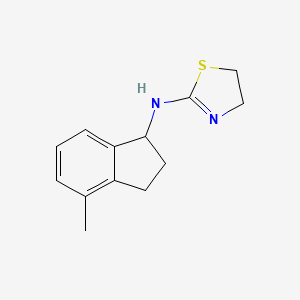
![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)

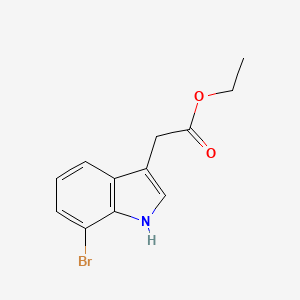
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
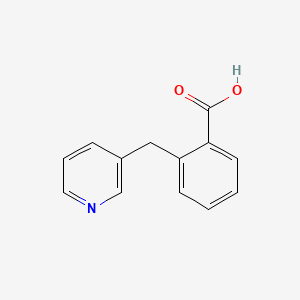
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
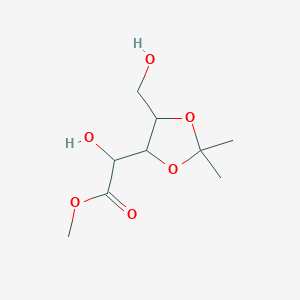
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
